(R)-3-Ethyl-1-(ethylsulfonyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
(3R)-3-ethyl-1-ethylsulfonylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
WWCUYYDJFKDBGC-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H]1CN(CCN1)S(=O)(=O)CC |
Canonical SMILES |
CCC1CN(CCN1)S(=O)(=O)CC |
Origin of Product |
United States |
Synthetic Methodologies for R 3 Ethyl 1 Ethylsulfonyl Piperazine and Analogues
Strategies for Stereoselective Construction of the Piperazine (B1678402) Ring
The formation of the chiral piperazine core is a critical step in the synthesis of C-3 substituted analogues. Methodologies are broadly categorized by how the stereocenter is established, including the use of external chiral catalysts, the incorporation of chirality from natural sources, or the control of relative stereochemistry between multiple substituents.
Asymmetric Catalysis Approaches to Chiral Piperazines
Asymmetric catalysis offers a powerful and efficient means to generate chiral piperazines from prochiral starting materials. These methods utilize a small amount of a chiral catalyst to produce a large quantity of an enantioenriched product. Several catalytic strategies have been successfully employed.
One prominent approach is the asymmetric hydrogenation of unsaturated piperazine precursors, such as pyrazin-2-ols or unsaturated piperazin-2-ones. rsc.orgdicp.ac.cnacs.org For example, palladium-catalyzed asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.orgdicp.ac.cn These piperazinone intermediates can then be reduced to the corresponding chiral piperazines without loss of optical purity. rsc.org Similarly, iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones has been developed, further expanding the toolkit for creating these chiral heterocycles. acs.org
Another key strategy is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.govnih.gov This method allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones, which are direct precursors to the desired piperazines. nih.gov The process involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, yielding highly enantioenriched products. nih.gov
Tandem reactions that combine multiple transformations in one pot have also been developed. An efficient catalytic approach for the enantioselective synthesis of 3-substituted piperazines involves a tandem hydroamination and asymmetric transfer hydrogenation sequence. acs.orgresearchgate.net This strategy uses a ruthenium catalyst to reduce a cyclic imine intermediate, which is formed in situ, to afford the chiral product with high enantiomeric excess. researchgate.net
| Catalytic Method | Catalyst System | Precursor Type | Key Features |
| Asymmetric Hydrogenation | Palladium-based complexes | Pyrazin-2-ols | Provides chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity. rsc.orgdicp.ac.cn |
| Asymmetric Allylic Alkylation | Palladium/(S,S)-ANDEN-phenyl Trost ligand | N-protected piperazin-2-ones | Forms α-tertiary piperazines via decarboxylative alkylation. nih.govnih.gov |
| Asymmetric Transfer Hydrogenation | RuCl(S,S)-Ts-DPEN | Aminoalkynes (forming cyclic imines) | One-pot tandem reaction sequence; effective for N-containing substrates. acs.orgresearchgate.net |
| Intramolecular Hydroamination | Palladium-based catalysts | Aminoalkenes | Modular synthesis leading to trans-2,6-disubstituted piperazines. rsc.org |
Utilization of Chiral Pool Precursors for Enantiopure Piperazine Derivatives
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure compounds from natural sources, such as amino acids and carbohydrates. nih.gov These precursors serve as versatile starting materials for the synthesis of complex chiral molecules, including substituted piperazines, by incorporating their inherent stereochemistry into the final product. ingentaconnect.com
Alpha-amino acids are particularly common starting points. A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org The synthesis can be achieved in as few as four steps, with a key transformation being an aza-Michael addition between a chiral 1,2-diamine derived from the amino acid and a suitable electrophile. rsc.org For instance, proteinogenic amino acids like (S)-aspartate and (S)-glutamate have been used to prepare homologous piperazine-alcanols in a five-step synthesis. rsc.org
Chiral amino alcohols are another important class of precursors. The asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov The process involves condensation with N-Boc glycine, followed by cyclization to form a protected 2-oxopiperazine intermediate, which is then elaborated to the final product. nih.gov
| Chiral Pool Precursor | Synthetic Strategy | Resulting Piperazine Type | Reference |
| α-Amino Acids | Conversion to chiral 1,2-diamines followed by aza-Michael addition. | Orthogonally protected 2-substituted piperazines. | rsc.org |
| (S)-Aspartate / (S)-Glutamate | Multi-step synthesis via piperazinedione intermediates. | Homologous piperazine-alcanols. | rsc.org |
| (R)-Phenylglycinol | Used as a chiral auxiliary for diastereoselective cyclization. | (R)-2-Methylpiperazine. | nih.gov |
| Amino acid-derived diamines | Decarboxylative cyclization with aldehydes and a photoredox catalyst. | C2-substituted piperazines. | mdpi.com |
Diastereoselective Synthesis of (R)-3-Ethylpiperazine Intermediates
When a molecule contains more than one stereocenter, diastereoselective synthesis is required to control the relative configuration between them. For a compound like (R)-3-Ethyl-1-(ethylsulfonyl)piperazine, which has one stereocenter, diastereoselective methods become crucial for synthesizing more complex analogues with additional substituents.
One effective method is the diastereoselective intramolecular hydroamination of aminoalkenes, catalyzed by palladium. rsc.org This reaction has been used as the key step in a modular synthesis of 2,6-disubstituted piperazines, where the relative stereochemistry of the final product was determined to be trans. rsc.org The stereochemical outcome is dictated by the transition state of the cyclization step.
Another approach involves the diastereoselective nucleophilic addition to chiral precursors. For example, the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines was achieved through the diastereoselective addition of the Ruppert–Prakash reagent (TMSCF₃) to a chiral α-amino sulfinylimine derived from (R)-phenylglycinol and bearing Ellman's auxiliary. nih.govrsc.org This strategy allows for precise control over the formation of the new stereocenter relative to the one already present in the precursor.
More recently, catalytic dimerization reactions have been developed. A [3+3] annulation of 3-aminooxetanes using cooperative indium/diphenyl phosphate (B84403) catalysis provides a diastereoselective route to 1,4-diaryl piperazines. rsc.org Similarly, an iridium-catalyzed formal [3+3]-cycloaddition of imines has been shown to produce C-substituted piperazines with excellent regio- and diastereoselective control, yielding a single, previously unreported diastereomer. acs.org
Introduction of the Ethyl Group at the Chiral Center
The installation of the ethyl group at the C-3 position with the correct (R) stereochemistry is the defining challenge in the synthesis of the title compound. This can be accomplished either by starting with a chiral building block that already contains the ethyl group or by adding the ethyl group to a prochiral piperazine precursor in a stereocontrolled manner.
Enantioselective Alkylation Methods for Stereodefined C-C Bond Formation
Enantioselective alkylation is a powerful strategy for forming C-C bonds while establishing a new stereocenter. nih.gov Transition-metal-catalyzed allylic alkylation is one of the most common methods for this purpose. nih.govnih.gov While often applied to create quaternary carbon centers, the principles are applicable to the formation of tertiary centers as well. These reactions can generate a stereocenter by the selective addition of a nucleophile to a prochiral electrophile. nih.gov First-row transition metals like copper, cobalt, and nickel are increasingly used as catalysts in these transformations, offering alternatives to traditional palladium and rhodium systems. nih.govnih.govresearchgate.net
For piperazine synthesis specifically, palladium-catalyzed asymmetric allylic alkylation can introduce substituents at the α-position of a piperazin-2-one (B30754) ring system. nih.gov This method provides a direct route to chiral piperazine precursors. Dinickel-catalyzed asymmetric α-alkylation of cyclic ketones with unactivated alkyl halides represents another advanced technique for constructing chiral centers, which could be adapted for piperazinone systems. rsc.org
Phase-transfer catalysis offers an alternative, metal-free approach. The enantioselective α-alkylation of α-acylthiomalonates under phase-transfer conditions has been shown to create chiral quaternary centers with high chemical and optical yields, demonstrating the utility of this method for controlled C-C bond formation. acs.org
Control of Stereochemistry during Ethyl Group Installation
Ensuring the correct (R) configuration at the C-3 position is paramount and is achieved through several distinct strategies. The choice of strategy dictates how and when the ethyl group is introduced.
Chiral Pool Approach : The most straightforward method for controlling the absolute stereochemistry is to begin with a chiral precursor that already contains the required stereocenter. For the synthesis of (R)-3-ethylpiperazine, a logical starting material would be (R)-2-aminobutanoic acid or a derivative thereof. By carrying this intact stereocenter through the synthetic sequence to form the piperazine ring, the (R) configuration is preserved in the final product.
Chiral Auxiliary-Mediated Synthesis : Chiral auxiliaries are temporary functional groups that are attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, an auxiliary like that derived from (R)-phenylglycinol can be used to direct the diastereoselective methylation of a 2-oxopiperazine intermediate. nih.gov A similar strategy could be employed for ethylation, where the auxiliary forces the incoming ethyl group to add to a specific face of the molecule, after which the auxiliary is removed.
Catalyst-Controlled Stereoselection : In asymmetric catalysis, the chirality of the catalyst itself dictates the stereochemical outcome. In a catalytic asymmetric alkylation or hydrogenation of a prochiral piperazine precursor, the chiral ligand bound to the metal center creates a chiral environment around the active site. nih.govacs.org This environment favors the formation of one enantiomer over the other, leading to the desired (R)-3-ethylpiperazine product with high enantiomeric excess. The specific enantiomer formed depends on the configuration of the chiral ligand used (e.g., (S,S) vs. (R,R) ligands).
Elaboration with the Ethylsulfonyl Moiety
The final step in the synthesis of this compound is typically the introduction of the ethylsulfonyl group onto the piperazine nitrogen. This transformation is critical and requires careful consideration of reaction conditions to ensure high yield and correct regioselectivity.
The attachment of a sulfonyl group to a piperazine nitrogen is most commonly achieved through a nucleophilic substitution reaction. In this process, the secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonylating agent.
The key starting material for this step is (R)-3-ethylpiperazine. The reaction is typically carried out by treating the piperazine with an ethylsulfonylating agent, such as ethylsulfonyl chloride, in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.
Common bases used for this transformation include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) being frequently employed to avoid side reactions. The reaction is often performed at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of impurities. nih.gov
Table 1: Representative Conditions for N-Sulfonylation of Piperazines
| Entry | Sulfonylating Agent | Base | Solvent | Temperature (°C) | General Observations |
|---|---|---|---|---|---|
| 1 | Ethanesulfonyl chloride | Triethylamine | Dichloromethane | 0 to RT | Standard conditions, good for simple piperazines. |
| 2 | Ethanesulfonyl chloride | Potassium Carbonate | Acetonitrile | RT to 50 | Heterogeneous conditions, useful for scale-up. |
| 3 | Ethanesulfonyl anhydride | Pyridine | Dichloromethane | 0 to RT | Higher reactivity, useful for less nucleophilic amines. |
This table presents generalized conditions based on common organic synthesis practices for sulfonamide formation.
A significant challenge in the synthesis of this compound from (R)-3-ethylpiperazine is achieving regioselectivity. The starting piperazine has two distinct secondary amine nitrogens: N1, which is adjacent to the chiral center and the ethyl substituent, and N4, which is distal. These two nitrogens exhibit different steric and electronic environments.
Direct sulfonylation of unprotected (R)-3-ethylpiperazine will typically lead to a mixture of two regioisomers: the desired this compound and the undesired (R)-5-Ethyl-1-(ethylsulfonyl)piperazine (which is the N4-sulfonylated product, more correctly named (R)-2-Ethyl-4-(ethylsulfonyl)piperazine). The steric hindrance from the adjacent ethyl group at C3 might slightly disfavor reaction at the N1 position, potentially making the N4 position more accessible to the bulky sulfonyl chloride reagent.
To overcome this lack of regioselectivity, a protection group strategy is often employed. nih.gov The synthesis would involve the following steps:
Selective Protection: One of the nitrogen atoms is selectively protected. To synthesize the target N1-sulfonylated compound, the N4 nitrogen must be protected first. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Sulfonylation: The remaining free N1 amine is then reacted with ethylsulfonyl chloride.
Deprotection: The protecting group on N4 is removed, typically under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) for a Boc group, to yield the final product.
The synthesis of the required (R)-3-ethylpiperazine precursor can be achieved through various stereoselective methods, including the resolution of a racemic mixture or asymmetric synthesis starting from chiral building blocks like (R)-alanine. nih.gov
Development of Novel Synthetic Pathways for the Compound
While the classical approach described above is robust, modern synthetic chemistry offers several innovative strategies that could be applied to the synthesis of this compound, aiming to improve efficiency, reduce step count, and enhance sustainability.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, offer a powerful tool for rapidly building molecular complexity. thieme-connect.com For piperazine synthesis, isocyanide-based MCRs like the Ugi or the split-Ugi reaction are particularly relevant. nih.gov
A hypothetical split-Ugi reaction could be envisioned for the synthesis of a precursor to the target molecule. This approach allows for the regioselective desymmetrization of the piperazine core in a single step. nih.gov While constructing the exact (R)-3-ethyl substitution pattern directly might be challenging, MCRs could be used to generate a diverse library of piperazine analogues for structure-activity relationship studies. For example, a four-component reaction involving an N-Boc-ethylenediamine, an aldehyde, an isocyanide, and a carboxylic acid could potentially form a substituted piperazine core that can be further elaborated. thieme-connect.com
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also provide an elegant route to complex heterocycles. A potential pathway could involve an initial Michael addition followed by a reductive amination and cyclization sequence to build the piperazine ring, all performed in a one-pot manner to minimize intermediate purification steps.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.gov These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govresearchgate.net
Table 2: Comparison of Batch vs. Flow Processing for Sulfonylation
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Potential for thermal runaway with exothermic reactions. | Excellent heat dissipation, inherently safer. |
| Scalability | Challenging, requires re-optimization of conditions. | Straightforward by running the system for longer. |
| Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |
| Yield/Purity | Often lower due to side reactions and decomposition. | Typically higher yields and purity due to better control. |
| Integration | Difficult to couple with subsequent steps. | Easily integrated into multi-step telescoped syntheses. |
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netunibo.it These principles can be applied to the synthesis of this compound to create a more sustainable and environmentally benign route.
Key areas for improvement include:
Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. MCRs are inherently more atom-economical than linear, multi-step syntheses with protecting groups. researchgate.net
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.
Catalysis: Employing catalytic methods instead of stoichiometric reagents reduces waste. For instance, developing a catalytic method for the regioselective sulfonylation would be a significant advancement. Recent research has highlighted the use of photoredox catalysis as a sustainable and greener method for chemical synthesis of piperazine derivatives. mdpi.comresearchgate.net
Renewable Feedstocks: Exploring routes that begin from bio-based starting materials.
By incorporating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible. researchgate.net
Synthesis of Structurally Related Analogues for Chemical Space Exploration
The generation of a library of analogues based on a lead compound is a cornerstone of modern drug discovery. For this compound, this involves the systematic modification of its core components to probe the impact of these changes on its biological profile. Key areas for modification include the chiral center at C3, the N1-sulfonyl group, and other positions on the piperazine ring.
The ethyl group at the C3 position of the piperazine ring is a critical determinant of the molecule's stereochemistry and interaction with biological targets. Synthetic strategies for modifying this position often begin with the enantioselective synthesis of the 3-substituted piperazine core.
One common approach involves the use of chiral starting materials, such as α-amino acids. nih.govresearchgate.net For instance, a multi-step synthesis can transform a chiral amino acid into a 3-substituted piperazine-2-acetic acid ester. nih.gov This methodology allows for the introduction of various alkyl or aryl groups at the C3 position, starting from the corresponding amino acid. The general strategy involves the formation of a key diamine intermediate from the amino acid, followed by cyclization to form the piperazine ring. Although this method has been successfully applied to a range of substituents, the synthesis of some analogues, such as those with a phenyl group at C3, has been reported to be challenging and may lead to racemization. nih.gov
Catalytic asymmetric synthesis offers another powerful tool for accessing chiral 3-substituted piperazines. For example, iridium-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides can produce a variety of chiral piperazines, including those with substituents at the C3 position, with high enantioselectivity. nih.gov This method provides a direct route to the chiral piperazine core, which can then be further functionalized.
Once the chiral 3-substituted piperazine is obtained, the N1 and N4 positions are typically protected to allow for selective modification. The N1-protecting group can then be removed to allow for the introduction of the desired sulfonyl group, while the N4-position can be functionalized as needed.
| Starting Material | Synthetic Approach | C3-Modification | Reference(s) |
| Chiral Amino Acids | Multi-step synthesis via diamine intermediate | Alkyl, Aryl groups | nih.govnih.gov |
| Substituted Pyrazines | Iridium-catalyzed asymmetric hydrogenation | Various substituents | nih.gov |
| N-Boc Piperazines | Asymmetric lithiation-substitution | α-methylbenzyl | mdpi.com |
The ethylsulfonyl group at the N1 position plays a significant role in the electronic and steric properties of the molecule. Varying this group allows for the exploration of different interactions with target proteins. The synthesis of N-sulfonylpiperazines is typically achieved by reacting the piperazine nitrogen with a corresponding sulfonyl chloride in the presence of a base. nih.gov
To create analogues of this compound, a variety of sulfonyl chlorides can be employed. These can be broadly categorized into alkylsulfonyl chlorides and arylsulfonyl chlorides.
Alkylsulfonyl Chlorides: The use of different alkylsulfonyl chlorides, such as methanesulfonyl chloride, propanesulfonyl chloride, or isopropanesulfonyl chloride, allows for the investigation of the impact of chain length and branching on biological activity. These reactions are generally straightforward and proceed under standard sulfonylation conditions.
Arylsulfonyl Chlorides: Introducing an aromatic ring through the use of arylsulfonyl chlorides (e.g., benzenesulfonyl chloride, toluenesulfonyl chloride, or substituted phenylsulfonyl chlorides) can introduce potential π-stacking or other interactions with the biological target. The electronic properties of the aryl ring can be fine-tuned by introducing electron-donating or electron-withdrawing substituents. For example, the synthesis of 1-arylsulfonyl-3-piperazinone derivatives has been reported as part of the development of factor Xa inhibitors. researchgate.net
The general synthetic scheme involves the reaction of a chiral 3-ethylpiperazine (with the N4-position protected if necessary) with the desired sulfonyl chloride in a suitable solvent and in the presence of a base like triethylamine or diisopropylethylamine.
| Sulfonyl Chloride Type | Example Reagents | Potential Structural Variation |
| Alkylsulfonyl Chlorides | Methanesulfonyl chloride, Propanesulfonyl chloride | Chain length, branching |
| Arylsulfonyl Chlorides | Benzenesulfonyl chloride, Toluenesulfonyl chloride | Aromatic substitution, electronic properties |
While the primary focus may be on the C3 and N1 positions, substitutions at other positions on the piperazine ring (C2, C5, and C6) can further explore the chemical space and refine the molecule's properties. It is important to note that the majority of piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the carbon atoms largely underutilized. nih.gov
C2, C5, and C6 Substitutions: The introduction of substituents at these positions often requires more complex synthetic strategies. Diastereoselective methods are crucial when introducing substituents that can create new stereocenters. For example, a modular synthesis of 2,6-disubstituted piperazines has been achieved using a highly diastereoselective intramolecular palladium-catalyzed hydroamination as the key step. nih.gov This approach allows for the introduction of various alkyl and aryl substituents. Similarly, methods for the synthesis of 2,5-disubstituted piperazines have been developed, often starting from chiral precursors to control the stereochemistry. nih.govresearchgate.net
Recent advances in C-H functionalization offer promising avenues for the direct introduction of substituents onto the piperazine ring. mdpi.com Photoredox catalysis, for example, has been used for the C-H arylation and vinylation of N-protected piperazines. mdpi.com
| Position of Substitution | Type of Modification | Synthetic Method | Reference(s) |
| C2, C6 | Alkyl, Aryl | Diastereoselective Pd-catalyzed hydroamination | nih.gov |
| C2, C5 | Various substituents | Synthesis from chiral precursors | nih.govresearchgate.net |
| N4 | Alkylation, Acylation | Reaction with alkyl halides, reductive amination, reaction with acid chlorides | nih.gov |
Theoretical and Computational Investigations of R 3 Ethyl 1 Ethylsulfonyl Piperazine
Quantum Chemical Studies
Quantum chemical studies provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For (R)-3-Ethyl-1-(ethylsulfonyl)piperazine, a comprehensive understanding of its electronic landscape is crucial for predicting its behavior in various chemical environments.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) calculations are a powerful computational tool for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry and electronic properties of this compound can be determined. These calculations reveal key details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule in its ground state.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| Total Energy | (Typical range for similar molecules) |
| Dipole Moment | (Typical range for similar molecules) |
| Most Negative Atomic Charge (N atom) | (Typical range for similar molecules) |
| Most Positive Atomic Charge (S atom) | (Typical range for similar molecules) |
Note: The values in this table are representative and would be obtained from specific DFT calculations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | (Typical range for similar molecules) |
| LUMO | (Typical range for similar molecules) |
| HOMO-LUMO Gap | (Typical range for similar molecules) |
Note: The values in this table are representative and would be obtained from specific DFT calculations.
Electrostatic Potential (ESP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (ESP) mapping is a valuable visualization tool that illustrates the charge distribution around a molecule. The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the ESP map would likely show a significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the piperazine (B1678402) ring that is not attached to the sulfonyl group. These regions represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the areas around the hydrogen atoms and the sulfur atom of the sulfonyl group would exhibit a positive potential. This detailed charge distribution analysis is crucial for understanding intermolecular interactions and predicting the molecule's binding behavior.
Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound is therefore essential to understand its dynamic behavior.
Molecular Dynamics (MD) Simulations of Preferred Conformations
Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape of a molecule over time. By simulating the atomic motions based on a given force field, MD simulations can identify the most stable, low-energy conformations of this compound.
For the piperazine ring, the chair conformation is generally the most stable. In the case of this compound, two primary chair conformations are possible, differing in the axial or equatorial orientation of the ethyl group at the C3 position. MD simulations can predict the relative populations of these conformers. It is generally expected that the conformer with the bulky ethyl group in the equatorial position will be energetically more favorable to minimize steric hindrance. The simulations also provide insights into the flexibility of the ethyl and ethylsulfonyl side chains.
Potential Energy Surface (PES) Scans of Piperazine Ring Inversion
The piperazine ring is not static and can undergo a process of ring inversion, transitioning between two chair conformations through higher-energy boat and twist-boat intermediates. A Potential Energy Surface (PES) scan is a computational technique used to map the energy changes associated with this conformational change.
By systematically varying a specific dihedral angle within the piperazine ring and calculating the energy at each step, a PES can be generated. This surface reveals the energy barriers for the chair-to-chair interconversion. The transition states, corresponding to the highest energy points on the inversion pathway, can be identified. For N-substituted piperazines, the energy barrier for ring inversion can be influenced by the nature of the substituents. The presence of the bulky ethylsulfonyl group on one of the nitrogen atoms is expected to have a significant impact on the energy profile of the ring inversion process for this compound.
Table 3: Calculated Energy Barriers for Piperazine Ring Inversion of this compound
| Transition | Energy Barrier (kcal/mol) |
| Chair to Twist-Boat | (Typical range for similar molecules) |
| Twist-Boat to Boat | (Typical range for similar molecules) |
| Overall Chair-to-Chair Inversion | (Typical range for similar molecules) |
Note: The values in this table are representative and would be obtained from specific PES scan calculations.
Stereoelectronic Effects on Conformational Preferences
The conformational landscape of this compound is primarily dictated by the stereoelectronic effects arising from the interplay of its constituent functional groups. The piperazine ring typically adopts a chair conformation to minimize torsional strain. In this conformation, substituents at the nitrogen and carbon atoms can occupy either axial or equatorial positions. The conformational preference is a delicate balance of steric hindrance and favorable electronic interactions.
For the (R)-3-Ethyl group, there is a strong preference for the equatorial position to minimize steric clashes with the axial hydrogens on the piperazine ring. An axial ethyl group would experience significant 1,3-diaxial interactions, leading to a higher energy conformation.
The ethylsulfonyl group at the N1 position introduces further complexity. The nitrogen atom of a sulfonamide is known to have a more planar geometry compared to an amine, which influences the conformational flexibility of the piperazine ring. The bulky ethylsulfonyl group will also have a significant impact on the conformational equilibrium. Generally, large substituents on nitrogen in a piperazine ring also favor an equatorial orientation to reduce steric strain.
Table 1: Predicted Relative Energies of this compound Conformers
| Conformer | 3-Ethyl Position | 1-Ethylsulfonyl Position | Predicted Relative Energy (kcal/mol) | Key Interactions |
| Chair 1 | Equatorial | Equatorial | 0 (most stable) | Minimal steric hindrance. |
| Chair 2 | Axial | Equatorial | > 2.0 | 1,3-diaxial interactions with axial hydrogens. |
| Chair 3 | Equatorial | Axial | > 3.0 | Significant steric hindrance with the piperazine ring. |
| Boat/Twist-Boat | - | - | > 5.0 | High torsional and steric strain. |
Note: The relative energies are illustrative and based on general principles of conformational analysis. Actual values would require specific quantum mechanical calculations.
Influence of Solvent Effects on Conformation
The conformational preferences of this compound can be significantly influenced by the solvent environment. The presence of polar functional groups, such as the sulfonyl group and the secondary amine, means that solvation can stabilize or destabilize certain conformers.
In non-polar solvents, intramolecular interactions, such as hydrogen bonding (if a suitable donor-acceptor pair is present in a specific conformation), may be more influential in determining the conformational equilibrium. However, in this compound, the potential for intramolecular hydrogen bonding is limited.
Table 2: Predicted Solvent Effects on the Conformation of this compound
| Solvent Type | Dielectric Constant | Predicted Effect on Conformation | Rationale |
| Non-polar (e.g., Hexane) | Low | Favors conformations with minimal dipole moment. | Minimizes unfavorable solute-solvent interactions. |
| Polar Aprotic (e.g., DMSO) | High | May favor conformations with a larger dipole moment. | Stabilization through dipole-dipole interactions. |
| Polar Protic (e.g., Water) | High | Stabilizes conformations with exposed hydrogen bond acceptors (sulfonyl oxygens) and donors (N-H). | Solvation through hydrogen bonding. |
Molecular Modeling and Interaction Prediction (Non-Clinical)
Computational Docking Studies with Relevant Molecular Targets
Computational docking studies can provide insights into the potential binding modes of this compound with various biological targets. Given the prevalence of the piperazine scaffold in centrally active agents, relevant molecular targets could include G-protein coupled receptors (GPCRs) and ion channels. For instance, derivatives of piperazine have shown activity at dopamine (B1211576), and serotonin (B10506) receptors.
A hypothetical docking study could involve placing the most stable conformation of this compound into the binding site of a target protein. The docking algorithm would then explore various orientations and conformations of the ligand to identify the most favorable binding pose based on a scoring function that estimates the binding affinity.
Table 3: Hypothetical Docking Study of this compound with Potential Molecular Targets
| Molecular Target | Target Class | Potential Key Interactions | Rationale for Target Selection |
| Dopamine D2 Receptor | GPCR | Hydrogen bonding with N4-H, hydrophobic interactions with ethyl groups. | Piperazine is a common scaffold in dopamine receptor ligands. |
| Serotonin 5-HT2A Receptor | GPCR | Hydrogen bonding with sulfonyl oxygens, hydrophobic interactions. | Many serotonin receptor antagonists contain a piperazine moiety. |
| Sigma-1 Receptor | Intracellular Chaperone | Hydrophobic and electrostatic interactions. | Piperazine derivatives have shown affinity for sigma receptors. nih.gov |
Prediction of Non-Covalent Interactions
The biological activity of a molecule is often mediated by a network of non-covalent interactions with its target. For this compound, several types of non-covalent interactions can be predicted.
Hydrogen Bonding: The secondary amine (N4-H) can act as a hydrogen bond donor, while the nitrogen atom (N4) and the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.
Van der Waals Interactions: The ethyl groups and the hydrocarbon backbone of the piperazine ring can participate in van der Waals interactions with non-polar regions of a binding pocket.
Dipole-Dipole Interactions: The polar sulfonyl group creates a significant dipole moment in the molecule, which can lead to dipole-dipole interactions with polar residues in a binding site.
π-Stacking: While this compound itself lacks an aromatic ring, it could potentially engage in π-stacking interactions if its binding partner possesses an aromatic moiety. This could occur through interactions with the electron-rich oxygen atoms of the sulfonyl group or through cation-π interactions if the piperazine nitrogen is protonated.
Table 4: Predicted Non-Covalent Interactions for this compound
| Interaction Type | Potential Donor/Acceptor Group in Molecule | Potential Interacting Partner in a Biological Target |
| Hydrogen Bond (Donor) | N4-H | Carbonyl oxygen, hydroxyl group, carboxylate |
| Hydrogen Bond (Acceptor) | N4, Sulfonyl Oxygens | Amide N-H, hydroxyl group, protonated amine |
| Van der Waals | Ethyl groups, Piperazine ring | Aliphatic amino acid side chains (e.g., Leu, Ile, Val) |
| Dipole-Dipole | Sulfonyl group | Polar amino acid side chains (e.g., Ser, Thr, Asn) |
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, a hypothetical pharmacophore model could be developed based on its structural features and potential interactions.
A typical pharmacophore model for a piperazine-based compound might include:
A hydrogen bond acceptor feature (from the sulfonyl oxygens).
A hydrogen bond donor feature (from the N4-H).
A positive ionizable feature (if the N4 nitrogen is protonated at physiological pH).
One or more hydrophobic features (representing the ethyl groups).
Ligand-based design principles could be applied to further optimize the structure of this compound. This might involve modifying the substituents on the piperazine ring to enhance binding affinity or selectivity for a particular target. For example, replacing the ethyl groups with other alkyl or aryl groups could probe the size and nature of the hydrophobic pockets in a binding site. The sulfonyl moiety could also be replaced with other electron-withdrawing groups to modulate the electronic properties and hydrogen bonding capacity of the molecule.
Table 5: Hypothetical Pharmacophore Model for this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Recognition |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens | Formation of hydrogen bonds with donor groups on the target. |
| Hydrogen Bond Donor (HBD) | N4-H | Formation of hydrogen bonds with acceptor groups on the target. |
| Hydrophobic (HYD) | 3-Ethyl group | van der Waals interactions with non-polar pockets. |
| Hydrophobic (HYD) | 1-Ethyl group (on sulfonyl) | van der Waals interactions with non-polar pockets. |
| Positive Ionizable (PI) | N4 (protonated) | Electrostatic interactions with negatively charged residues. |
Mechanistic Studies of Chemical Transformations Involving R 3 Ethyl 1 Ethylsulfonyl Piperazine
Elucidation of Reaction Mechanisms in its Formation and Derivatization
The formation of (R)-3-Ethyl-1-(ethylsulfonyl)piperazine typically proceeds through a two-step sequence: the synthesis of the chiral piperazine (B1678402) core followed by N-sulfonylation.
Formation of the (R)-3-Ethylpiperazine Core: The synthesis of enantiomerically pure 3-substituted piperazines is a key challenge. One common strategy involves the use of chiral starting materials, such as (R)-alaninol, which can be converted to a diamine precursor. Cyclization of this precursor, often via intramolecular reductive amination or nucleophilic substitution, yields the desired (R)-3-ethylpiperazine. The mechanism of the cyclization step is crucial for maintaining the stereochemical integrity of the chiral center. For instance, in an intramolecular reductive amination, the formation of an intermediate iminium ion is followed by a diastereoselective hydride attack to form the piperazine ring. The stereochemical outcome is dictated by the conformation of the cyclizing intermediate, which is influenced by steric and electronic factors of the substituents.
N-Sulfonylation: The subsequent derivatization of (R)-3-ethylpiperazine with an ethylsulfonyl group at one of the nitrogen atoms is a nucleophilic substitution reaction. The more nucleophilic, less sterically hindered secondary amine of the piperazine ring attacks the electrophilic sulfur atom of ethylsulfonyl chloride. This reaction generally proceeds via a concerted or stepwise mechanism, depending on the reaction conditions and the nature of the reactants. The presence of a base is typically required to neutralize the hydrochloric acid byproduct. The regioselectivity of this step is generally high for the less sterically hindered nitrogen atom.
| Step | Reaction Type | Key Mechanistic Feature |
| 1 | Formation of (R)-3-ethylpiperazine | Diastereoselective cyclization |
| 2 | N-Sulfonylation | Nucleophilic attack on sulfur |
Derivatization of the remaining secondary amine at the N4 position can be achieved through various reactions, such as alkylation, acylation, or arylation. The mechanisms of these reactions are well-established and depend on the specific reagents and conditions employed.
Investigation of Sulfonyl Migrations and Rearrangements within the Scaffold
Sulfonyl group migrations are a known class of rearrangements in organic chemistry, although they are not commonly observed. rsc.org These migrations can occur intramolecularly through either polar or radical mechanisms and can involve 1,2-, 1,3-, 1,4-, or even longer-range shifts. rsc.org In the context of this compound, a potential rearrangement could involve the migration of the ethylsulfonyl group from the N1 nitrogen to the N4 nitrogen or to the carbon backbone.
A 1,4-N-to-N sulfonyl migration in this compound would be a thermodynamically controlled process, likely requiring significant energy input, such as heat or photochemical activation. The mechanism could proceed through a dissociative pathway involving the cleavage of the N1-S bond to form a sulfonyl cation and a piperazinyl anion, followed by recombination at the N4 position. Alternatively, a concerted intramolecular mechanism involving a constrained cyclic transition state could be envisioned, although this is generally less favorable for 1,4-migrations.
Migrations to the carbon skeleton are even less likely under normal conditions and would probably require radical-generating conditions or the presence of strong bases to deprotonate a carbon atom, initiating an anionic rearrangement. There is currently no direct evidence in the literature to suggest that sulfonyl migrations are a facile process in simple N-sulfonylpiperazines under standard laboratory conditions.
Factors that could potentially influence the likelihood of a sulfonyl migration include:
Electronic Effects: The electron-withdrawing nature of the sulfonyl group reduces the electron density on N1, making it a good leaving group in a potential dissociative mechanism.
Steric Factors: The steric environment around the N1 and N4 nitrogens could influence the relative stability of the starting material and the rearranged product.
Reaction Conditions: The presence of catalysts, high temperatures, or UV irradiation could provide the necessary energy to overcome the activation barrier for rearrangement.
Reactivity Profiling of the Piperazine Nitrogen Atoms
The two nitrogen atoms in this compound exhibit distinct reactivity profiles due to their different chemical environments.
The N1 nitrogen , being directly attached to the strongly electron-withdrawing ethylsulfonyl group, is significantly less basic and less nucleophilic than a typical secondary amine. The lone pair of electrons on this nitrogen is delocalized into the sulfonyl group, reducing its availability for protonation or reaction with electrophiles. Consequently, reactions such as alkylation or acylation are highly unlikely to occur at the N1 position.
In contrast, the N4 nitrogen is a secondary amine and retains its basic and nucleophilic character. It is the primary site for further functionalization of the molecule. The reactivity of the N4 nitrogen is, however, influenced by the electronic effect of the N1-ethylsulfonyl group and the steric hindrance from the C3-ethyl group.
The following table summarizes the expected reactivity of the two nitrogen atoms:
| Nitrogen Atom | Electronic Environment | Basicity | Nucleophilicity | Primary Site for Derivatization |
| N1 | Part of a sulfonamide | Very Low | Very Low | No |
| N4 | Secondary amine | Moderate | Moderate | Yes |
Stereochemical Stability and Epimerization Studies
The stereochemical stability of this compound is centered around the chiral carbon at the C3 position. The stability of this stereocenter is generally high under neutral and mild acidic or basic conditions. However, epimerization, the inversion of the stereocenter to form the (S)-enantiomer, can occur under certain conditions.
The most likely mechanism for epimerization at the C3 position involves the deprotonation of the C-H bond adjacent to the nitrogen atom, followed by reprotonation. This process is facilitated by the presence of a strong base. However, the acidity of the C3-H proton is not particularly high, making epimerization under typical basic conditions unlikely.
Recent studies have shown that photocatalyzed epimerization of piperazines can occur via a reversible hydrogen atom transfer (HAT) mechanism. nih.gov This process often leads to the thermodynamically more stable diastereomer. In the case of this compound, the ethyl group would preferentially occupy an equatorial position in the chair conformation of the piperazine ring to minimize steric strain. The (R)-configuration is expected to be the thermodynamically more stable epimer, assuming an equatorial preference for the ethyl group.
Structure Activity Relationship Sar Studies: Molecular and in Vitro Perspectives
Impact of the (R)-Stereochemistry on Molecular Recognition and Binding Affinity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. For chiral molecules like (R)-3-Ethyl-1-(ethylsulfonyl)piperazine, the specific orientation of substituents around the chiral center can profoundly influence molecular recognition and binding affinity to a biological target. Different enantiomers of a compound often exhibit distinct pharmacological profiles, a phenomenon known as stereoselectivity. researchgate.netresearchgate.net
The "(R)" designation at the 3-position of the piperazine (B1678402) ring signifies a specific spatial orientation of the ethyl group. This precise arrangement is often essential for optimal interaction with the binding site of a target protein, which is itself a chiral environment composed of L-amino acids. The binding pocket of a receptor or enzyme typically possesses a specific topology, and only one enantiomer may fit correctly to establish the necessary intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) required for high-affinity binding.
Studies on related chiral piperazine derivatives have consistently demonstrated the importance of stereochemistry. For instance, investigations into analogues for the dopamine (B1211576) D3 receptor revealed that enantiomers can exhibit significant differences in binding affinity. In one such study, the (-)-enantiomer of a potent racemic compound showed higher affinity at both D2 and D3 receptors compared to its corresponding (+)-enantiomer. nih.gov This highlights that the spatial positioning of a substituent on the piperazine ring can be the deciding factor in the potency of the molecule. While direct comparative binding data for the (R) and (S) enantiomers of 3-Ethyl-1-(ethylsulfonyl)piperazine is not extensively published, the principle of stereoselectivity is well-established for this class of compounds. researchgate.net
Table 1: Comparative Binding Affinity of Enantiomers in a Structurally Related Piperazine Analogue This table illustrates the principle of stereoselectivity using data from a related chiral piperazine derivative targeting dopamine receptors.
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| (-)-10e | D2 | 47.5 |
| (+)-10e | D2 | 113 |
| (-)-10e | D3 | 0.57 |
| (+)-10e | D3 | 3.73 |
Data sourced from a study on related dopamine receptor ligands. nih.gov
Elucidation of Functional Group Contributions to Specific Molecular Interactions
The biological activity of this compound is a composite of the contributions from its distinct functional groups: the piperazine ring, the ethyl group at the C-3 position, and the ethylsulfonyl group at the N-1 position.
The Piperazine Ring: The six-membered piperazine ring is a common scaffold in medicinal chemistry, valued for its structural rigidity and the presence of two nitrogen atoms. nih.gov These nitrogens can act as hydrogen bond acceptors, and the protonated form can act as a hydrogen bond donor, facilitating critical interactions within a receptor's binding site. researchgate.net The piperazine moiety often serves as a central linker, correctly positioning other functional groups for optimal interaction with the target. researchgate.net Replacing the piperazine ring with other scaffolds, such as piperidine (B6355638), has been shown to significantly alter receptor affinity and selectivity, underscoring its importance in the molecular framework. nih.govacs.org
The (R)-Ethyl Group: The ethyl group at the 3-position is a key hydrophobic moiety. It likely interacts with a hydrophobic pocket within the target's binding site. The size and shape of this alkyl group are often crucial; SAR studies on related compounds show that varying the length of such alkyl chains can increase or decrease binding affinity, depending on the topology of the hydrophobic pocket. nih.gov The (R)-stereochemistry ensures this ethyl group is oriented correctly to maximize these favorable hydrophobic interactions.
Table 2: Impact of Functional Group Modification on Receptor Affinity in Piperazine Analogues This table presents hypothetical SAR data based on established principles for piperazine derivatives, illustrating the contribution of each functional group.
| Analogue of this compound | Modification | Expected Impact on Binding Affinity | Rationale |
| Analogue 1 | Replace Ethyl at C-3 with Methyl | Decrease | Reduced hydrophobic interaction with the target pocket. |
| Analogue 2 | Replace Ethylsulfonyl at N-1 with Acetyl | Variable | Alters electronic properties and hydrogen bonding capacity. |
| Analogue 3 | (S)-Stereoisomer | Significant Decrease | Incorrect orientation of the C-3 ethyl group for optimal binding. nih.gov |
| Analogue 4 | Replace Piperazine with Piperidine | Significant Change | Alters the geometry and hydrogen bonding potential of the core scaffold. nih.govnih.gov |
Analysis of Conformational Flexibility and its Role in Molecular Interactions
While often drawn as a static hexagon, the piperazine ring is a flexible structure that predominantly adopts a "chair" conformation to minimize steric strain. ed.ac.uknih.gov This conformational flexibility is not a liability but a crucial aspect of its function, allowing the molecule to adapt its shape to fit snugly into the binding site of a protein—a process that can be understood through the concepts of "induced fit" and "conformational selection". nih.govosu.edu
The two primary chair conformations of a substituted piperazine ring can place substituents in either axial or equatorial positions. For this compound, an equilibrium will exist between the conformation where the C-3 ethyl group is axial and one where it is equatorial. The preferred conformation is influenced by the steric bulk of the substituents. Computational and NMR studies on related piperidine derivatives show that the molecule often adopts the conformation that presents the key binding groups in the optimal orientation for receptor interaction, even if that conformation is not the lowest energy state in solution. nih.gov
Rational Design of Analogues for Targeted In Vitro Investigations
The insights gained from SAR studies are the foundation for the rational design of new analogues with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. researchgate.net Based on the analysis of this compound, several strategies could be employed for targeted in vitro investigations.
Modification of the C-3 Alkyl Group: To probe the limits of the hydrophobic pocket that interacts with the C-3 ethyl group, a series of analogues could be synthesized where the ethyl group is replaced with other alkyl groups (e.g., methyl, propyl, isopropyl, cyclopropyl). Testing these analogues in vitro would clarify the optimal size and shape for this substituent.
Variation of the N-1 Sulfonyl Group: The ethylsulfonyl group could be replaced with other sulfonyl groups (e.g., methylsulfonyl, phenylsulfonyl) or with different electron-withdrawing groups like amides or ketones. This would help to fine-tune the electronic properties and hydrogen-bonding capabilities of the N-1 substituent to maximize affinity.
Introduction of Substituents on the Piperazine Ring: Further substitutions could be made at the remaining open positions of the piperazine ring (C-2, C-5, C-6) to explore additional binding interactions or to block metabolic pathways.
This systematic approach, guided by SAR principles, allows medicinal chemists to efficiently explore the chemical space around a lead compound, leading to the development of new molecules with superior therapeutic potential for in vitro and subsequent in vivo evaluation. researchgate.net
Advanced Analytical Methodologies for Stereochemical and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical tool for the structural elucidation of organic compounds. While standard one-dimensional (1D) ¹H and ¹³C NMR are routinely used to confirm the atomic connectivity of (R)-3-Ethyl-1-(ethylsulfonyl)piperazine, more advanced NMR techniques are required for the unambiguous assignment of its stereochemistry at the C3 position. The use of chiral solvating agents or the formation of diastereomeric derivatives can lead to the separation of NMR signals for the different enantiomers, allowing for the determination of enantiomeric purity.
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide detailed information about the spatial proximity of protons within a molecule. This is particularly useful for determining the relative stereochemistry and preferred conformation of cyclic structures like the piperazine (B1678402) ring in this compound.
The piperazine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the ethyl group at the C3 stereocenter can be oriented either axially or equatorially. NOESY and ROESY experiments can distinguish between these possibilities by detecting through-space correlations between the protons of the ethyl group and the protons on the piperazine ring. For example, a strong NOE correlation between the methine proton of the ethyl group and an axial proton on the piperazine ring would suggest an equatorial orientation of the ethyl group.
Table 1: Hypothetical NOESY Correlations for the Equatorial Conformer of this compound
| Interacting Protons | Expected NOE/ROE Signal | Inferred Spatial Relationship |
| H3 (methine) and H5-axial | Strong | Close proximity, consistent with equatorial ethyl group |
| H3 (methine) and H2-axial | Strong | Close proximity, consistent with equatorial ethyl group |
| H3 (methine) and H5-equatorial | Weak/Absent | Distant, consistent with equatorial ethyl group |
| H3 (methine) and H2-equatorial | Weak/Absent | Distant, consistent with equatorial ethyl group |
Solid-State NMR (ssNMR) is a key technique for characterizing the physical forms of solid materials, including the differentiation between crystalline and amorphous states. In a crystalline solid, the molecules are arranged in a regular, repeating lattice, which results in sharp, well-defined signals in the ssNMR spectrum. In contrast, an amorphous solid lacks long-range order, leading to broader and less resolved spectral lines.
For this compound, ¹³C cross-polarization magic angle spinning (CP/MAS) ssNMR can be used to identify and quantify different solid forms. Variations in the crystal packing and intermolecular interactions between the crystalline and amorphous forms would result in measurable differences in the ¹³C chemical shifts.
Table 2: Hypothetical ¹³C CP/MAS Solid-State NMR Chemical Shifts for this compound
| Carbon Environment | Crystalline Form (ppm) | Amorphous Form (ppm) |
| C3 (chiral center) | 59.8 | 61.2 |
| Piperazine CH₂ | 45.2, 48.9 | 46.5 (broad) |
| Ethyl CH₂ | 25.1 | 26.0 |
| Ethyl CH₃ | 11.5 | 12.3 |
| Ethylsulfonyl CH₂ | 42.7 | 43.8 |
| Ethylsulfonyl CH₃ | 7.9 | 8.5 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy techniques are highly sensitive to the chirality of a molecule and are therefore essential for determining enantiomeric excess and absolute configuration.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint of a specific enantiomer. To determine the absolute configuration of this compound, its experimental CD spectrum would be compared to a theoretically calculated spectrum for the (R)-enantiomer. A close match between the experimental and theoretical spectra provides a high degree of confidence in the assignment of the absolute configuration.
Table 3: Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |
| 265 | +2.1 |
| 240 | -3.5 |
| 220 | +1.8 |
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Chiral molecules exhibit a phenomenon known as the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band. The sign and shape of the ORD curve can be used to assess the chirality of this compound and can serve as a quality control measure to confirm the identity of the desired enantiomer.
High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition of a molecule. This capability is invaluable for elucidating reaction pathways by enabling the identification of intermediates and byproducts in the synthesis of this compound. By analyzing samples from the reaction mixture at various stages, HRMS can confirm the presence of proposed intermediates, thus providing a detailed understanding of the reaction mechanism.
Table 4: Hypothetical High-Resolution Mass Spectrometry Data for a Proposed Synthesis of this compound
| Species | Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| Starting Material: (R)-3-Ethylpiperazine | C₆H₁₄N₂ | 115.1230 | 115.1232 |
| Intermediate: N-acetyl-(R)-3-ethylpiperazine | C₈H₁₆N₂O | 157.1335 | 157.1337 |
| Final Product: this compound | C₈H₁₈N₂O₂S | 207.1162 | 207.1165 |
Chiral Chromatography for Enantiomeric Purity Analysis
The determination of enantiomeric purity is a critical aspect of quality control for chiral compounds. Chiral chromatography, which enables the separation of enantiomers, is the cornerstone of this analysis. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques widely employed for this purpose.
Chiral HPLC is a well-established and versatile technique for the separation of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For piperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven to be highly effective. nih.gov
The development of a chiral HPLC method for this compound would involve screening various polysaccharide-based columns with different mobile phases. A typical approach would be to use a normal-phase eluent system, which often provides better selectivity for this class of compounds.
Key Parameters for Chiral HPLC Method Development:
Chiral Stationary Phase: Columns such as Chiralpak® AD, Chiralcel® OD, or similar phases with cellulose or amylose derivatives are primary candidates.
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol, ethanol, or a combination thereof) is commonly used.
Additive: A small amount of an amine additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often incorporated into the mobile phase to improve peak shape and resolution for basic compounds like piperazines.
Flow Rate and Temperature: These parameters are optimized to achieve the best balance between resolution and analysis time.
Below is a hypothetical data table illustrating the kind of results that could be obtained during the method development for the enantiomeric purity analysis of this compound.
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Enantiomeric Purity | > 99.5% |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower backpressure. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.
For the enantioseparation of piperazine derivatives, SFC with polysaccharide-based CSPs is highly effective. bjmu.edu.cn The addition of a polar organic modifier, such as an alcohol, is necessary to achieve elution and selectivity.
Key Parameters for Chiral SFC Method Development:
Chiral Stationary Phase: Immobilized polysaccharide-based CSPs are often preferred due to their robustness and compatibility with a wider range of modifiers. fagg-afmps.be
Mobile Phase: A mixture of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol, or isopropanol) is typical.
Additive: Similar to HPLC, a basic additive like DEA is often beneficial for analyzing basic compounds.
Backpressure and Temperature: These parameters influence the density and solvating power of the supercritical fluid and are critical for optimizing the separation.
The following interactive data table presents potential chromatographic conditions and outcomes for the chiral SFC analysis of this compound.
| Parameter | Value |
| Column | Chiralpak® IC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol with 0.2% Diethylamine (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 210 nm |
| Retention Time (R-enantiomer) | 2.8 min |
| Retention Time (S-enantiomer) | 3.5 min |
| Resolution (Rs) | > 2.5 |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, a crystallographic study of a related piperazine derivative, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate, provides insight into the type of data that would be obtained. nih.gov The piperazine ring in such structures typically adopts a chair conformation. nih.gov
A successful X-ray crystallographic analysis of this compound would yield a detailed set of crystallographic data, as illustrated in the hypothetical table below.
| Parameter | Hypothetical Value |
| Chemical Formula | C8H18N2O2S |
| Formula Weight | 206.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.15 |
| b (Å) | 20.60 |
| c (Å) | 12.55 |
| α (°) | 90 |
| β (°) | 114.0 |
| γ (°) | 90 |
| Volume (ų) | 1450 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.415 |
| Conformation of Piperazine Ring | Chair |
The determination of the crystal structure would provide conclusive evidence of the (R)-configuration at the C3 position of the piperazine ring and would reveal details of intermolecular interactions, such as hydrogen bonds, which govern the crystal packing.
Future Research Directions and Unexplored Chemical Space
Development of Novel Catalytic Systems for Enantioselective Synthesis of Sulfonylpiperazines
The efficient and stereocontrolled synthesis of chiral piperazines is a significant challenge in organic chemistry. While various methods exist for the synthesis of piperazine (B1678402) cores, the development of catalytic systems specifically for the enantioselective synthesis of sulfonylpiperazines like (R)-3-Ethyl-1-(ethylsulfonyl)piperazine is an area ripe for exploration. researchgate.netscispace.com Current strategies often rely on chiral pool starting materials or resolutions, which can limit structural diversity. nih.gov
Future research should focus on pioneering novel catalytic systems that can directly install the desired stereochemistry. Drawing inspiration from successes in the asymmetric synthesis of related heterocyclic structures, several avenues appear promising. caltech.edunih.gov For instance, asymmetric palladium-catalyzed decarboxylative allylic alkylation has been successfully used to create enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines. caltech.edunih.gov Adapting such methodologies to sulfonylpiperazine precursors could provide a direct route to the target compound.
Furthermore, the development of catalytic asymmetric transfer hydrogenation, which has proven effective for the synthesis of 3-substituted morpholines and piperazines from cyclic imines, presents another viable strategy. nih.gov Mechanistic insights from these systems, particularly the role of hydrogen-bonding interactions in achieving high enantioselectivity, could guide the design of catalysts tailored for sulfonylpiperazine substrates. nih.gov Additionally, merging photoactive electron donor-acceptor (EDA) complexes with chiral nickel catalysis has recently enabled the asymmetric synthesis of α-C chiral sulfones, a methodology that could potentially be adapted for the sulfonylation step in the synthesis of chiral sulfonylpiperazines. researchgate.net
| Catalytic Strategy | Potential Application for Sulfonylpiperazines | Key Advantages |
| Asymmetric Palladium-Catalyzed Allylic Alkylation | Direct asymmetric synthesis of chiral piperazin-2-one (B30754) precursors to sulfonylpiperazines. caltech.edunih.gov | High enantioselectivity, access to α-tertiary centers. caltech.edu |
| Asymmetric Transfer Hydrogenation | Reduction of a precursor imine to form the chiral ethyl-piperazine core. nih.gov | High enantiomeric excesses (>95%), potential for one-pot reactions. nih.gov |
| Merged Photoredox and Nickel Catalysis | Asymmetric introduction of the sulfonyl group or formation of the chiral center. researchgate.net | Access to radical pathways, broad substrate scope. researchgate.net |
| Iridium-Catalyzed Cycloaddition | Stereospecific [3+3]-cycloadditions of imines to form the C-substituted piperazine core. acs.org | High atom economy, excellent regio- and diastereoselective control. acs.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
For a target like this compound, ML models can be trained on existing datasets of stereoselective reactions to quantitatively predict enantioselectivity. arxiv.orgresearchgate.net Algorithms such as Random Forest, Support Vector Regression, and LASSO have been employed to build composite ML methods that can accurately forecast the degree to which one enantiomer is preferentially produced. researchgate.netbohrium.com These models can analyze complex relationships between features like catalyst structure, substrate, solvent, and reaction conditions to guide the selection of optimal parameters, thereby minimizing the need for extensive experimental screening. arxiv.org
| AI/ML Application | Specific Goal | Potential Impact |
| Predictive Stereoselectivity Modeling | Quantitatively predict the enantiomeric excess for the synthesis of this compound. researchgate.netbohrium.com | Reduces experimental optimization time and cost. |
| De Novo Compound Design | Generate novel sulfonylpiperazine derivatives with optimized properties (e.g., binding affinity, ADMET). oncodesign-services.com | Accelerates the discovery of new lead compounds. |
| Retrosynthesis Prediction | Propose efficient and reliable synthetic routes to target compounds. oncodesign-services.com | Streamlines synthesis planning and execution. |
| Reaction Condition Optimization | Identify optimal catalysts, solvents, and temperatures for a given transformation. bohrium.com | Improves reaction yields and selectivity. |
Exploration of this compound as a Privileged Scaffold for New Chemical Transformations
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its frequent appearance in a wide range of biologically active compounds and FDA-approved drugs underscores its favorable physicochemical and pharmacokinetic properties, such as high aqueous solubility and the ability to modulate basicity. nih.govresearchgate.netthieme-connect.de The introduction of both a chiral center (at C-3) and a sulfonyl group on the piperazine core of this compound creates a unique three-dimensional structure that is ripe for exploration as a building block for new chemical entities. caltech.edu
Future research should investigate the utility of this compound as a scaffold for developing novel molecules with diverse pharmacological activities. nih.gov The presence of the secondary amine at the N4 position provides a convenient handle for further functionalization, allowing for the attachment of various substituents to probe structure-activity relationships (SAR). This scaffold can be incorporated into natural product derivatives or used to generate libraries of new compounds for high-throughput screening. nih.gov The specific stereochemistry and the electronic nature of the ethylsulfonyl group may impart unique binding properties or metabolic stability compared to other piperazine derivatives. caltech.edu Investigating its use in the synthesis of novel kinase inhibitors, antibacterial agents, or CNS-active compounds, where the piperazine motif is prevalent, could be a particularly fruitful endeavor. nih.gov
| Research Area | Objective | Rationale |
| Library Synthesis | Generate a diverse library of N4-functionalized derivatives. | To explore broad chemical space and identify new bioactive compounds. |
| Natural Product Modification | Incorporate the scaffold into known natural products. nih.gov | To improve the pharmacological profile (e.g., solubility, potency) of existing natural products. |
| SAR Studies | Systematically modify the scaffold and test for biological activity. | To understand the relationship between molecular structure and function, leading to optimized compounds. |
| Privileged Fragment Replacement | Substitute existing piperazine fragments in known drugs with this scaffold. | To potentially improve efficacy, selectivity, or pharmacokinetic properties. nih.gov |
Advanced Computational Methodologies for Predictive Modeling of Stereoselective Reactions
The rational design of catalysts and reaction conditions for stereoselective synthesis can be significantly enhanced by advanced computational methodologies. rsc.org Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods provide powerful tools to elucidate reaction mechanisms and predict the origins of stereoselectivity. rsc.orgnd.edu
For the synthesis of this compound, computational modeling can be applied to study the transition states of competing reaction pathways that lead to the (R) and (S) enantiomers. rsc.org By calculating the energy barriers for these pathways, researchers can quantitatively predict the expected enantiomeric ratio. mdpi.com This approach allows for the in silico screening of numerous catalysts, ligands, and substrates, identifying the most promising candidates for experimental validation and minimizing resource-intensive laboratory work. rsc.org
These computational studies can provide deep mechanistic insights that are often difficult to obtain through experiments alone. nd.edu For example, modeling can reveal crucial non-covalent interactions between the substrate and the chiral catalyst that are responsible for stereochemical induction. mdpi.com This detailed understanding facilitates a more rational, mechanism-driven approach to catalyst design, moving beyond qualitative explanations based on steric and electronic effects towards quantitative prediction and design. rsc.orgnd.edu
| Computational Method | Application | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of transition state energies for competing stereoisomeric pathways. mdpi.com | Quantitative prediction of enantiomeric excess (ee) and diastereomeric ratio (dr). |
| Quantum-Guided Molecular Mechanics (Q2MM) | Development of accurate force fields for transition state conformational searching. nd.edu | Identification of low-energy transition state geometries that dictate stereoselectivity. |
| Ab initio Calculations | High-accuracy prediction of reaction barriers and stereoselectivities. mdpi.com | A fundamental understanding of the factors controlling stereoselection. |
| Mechanistic Pathway Analysis | Elucidation of the step-by-step mechanism of the catalytic cycle. | Insight into catalyst behavior, potential side reactions, and opportunities for optimization. |
Q & A
Basic Research Questions
Q. What are the key factors to optimize the synthesis of (R)-3-Ethyl-1-(ethylsulfonyl)piperazine?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For piperazine derivatives, reaction yields depend on pH, temperature, and reagent stoichiometry. Evidence from similar ethylsulfonyl-piperazine compounds shows that first-order dependence on substrate concentration (e.g., piperazine derivatives) and inverse fractional dependence on [H⁺] are critical. For instance, maintaining pH >7 and using polar aprotic solvents (e.g., DMF) can enhance nucleophilic substitution efficiency . Reaction monitoring via TLC or HPLC ensures intermediate purity before sulfonylation.
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and computational techniques:
- NMR : Assign signals for ethylsulfonyl (δ ~3.3–3.5 ppm for CH₂ groups) and piperazine protons (δ ~2.5–3.0 ppm). Chiral HPLC or polarimetry confirms the (R)-configuration .
- X-ray crystallography : Resolves 3D conformation, highlighting axial/equatorial substituent arrangements critical for receptor binding .
- DFT calculations : Predict electronic properties and optimize geometry for docking studies .
Q. What solvent systems and storage conditions are recommended for this compound?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is typical for sulfonylated piperazines. Stability testing under varying temperatures (4°C to 25°C) and light exposure is essential. Data from analogous compounds suggest storage at 2–8°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How does the ethylsulfonyl group enhance the inhibitory activity of this compound against N-acylethanolamine acid amidase (NAAA)?
- Methodological Answer : SAR studies on NAAA inhibitors reveal that the ethylsulfonyl group occupies a solvent-accessible pocket near the catalytic cysteine. The sulfonyl oxygen forms a hydrogen bond (~4 Å) with the enzyme, while the ethyl chain improves lipophilic interactions. Replacement of smaller substituents (e.g., methyl) with ethylsulfonyl increases IC₅₀ by 10-fold (e.g., compound 38, IC₅₀ = 230 nM) . Competitive inhibition assays (e.g., fluorescence-based substrate cleavage) and molecular docking (PDB: 5LPA) validate this mechanism .
Q. What experimental strategies address contradictions in reported activity data for piperazine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or stereochemical variations. To resolve:
- Standardize assays : Use recombinant human NAAA under controlled pH (5.0–5.5) and temperature (37°C) .
- Enantiomer comparison : Synthesize both (R)- and (S)-forms to isolate stereochemical effects. For example, the (R)-configuration may favor axial positioning of the ethyl group, enhancing target affinity .
- Off-target profiling : Screen against related enzymes (e.g., FAAH, acid ceramidase) to rule out cross-reactivity .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- LogP calculations : Aim for 2–3 to balance lipophilicity and solubility. Ethylsulfonyl contributes to moderate LogP (~2.5).
- P-gp efflux prediction : Use in silico tools (e.g., SwissADME) to minimize P-glycoprotein substrate likelihood. Piperazine’s rigid structure reduces efflux susceptibility .
- MD simulations : Model BBB translocation by simulating partitioning into lipid bilayers. Compounds with brain-to-plasma ratios >0.2 (e.g., ARN19702) are prioritized .
Q. What role does the piperazine scaffold play in modulating serotonin receptor (5-HT) affinity for dual-acting antidepressants?
- Methodological Answer : Piperazine’s conformation (coplanar vs. perpendicular aryl ring orientation) dictates 5-HT1A/5-HT2A selectivity. For this compound, the ethylsulfonyl group may stabilize a perpendicular conformation, reducing 5-HT2A binding and mitigating side effects. Radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A) and behavioral models (e.g., forced swim test) validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
